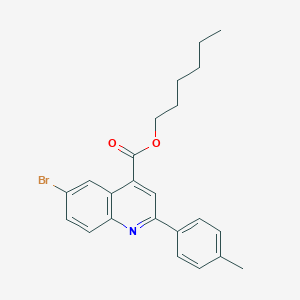

Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate

Beschreibung

Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate is a complex organic compound with the molecular formula C23H24BrNO2 It is known for its unique structural features, which include a quinoline core substituted with a bromine atom and a hexyl ester group

Eigenschaften

Molekularformel |

C23H24BrNO2 |

|---|---|

Molekulargewicht |

426.3 g/mol |

IUPAC-Name |

hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate |

InChI |

InChI=1S/C23H24BrNO2/c1-3-4-5-6-13-27-23(26)20-15-22(17-9-7-16(2)8-10-17)25-21-12-11-18(24)14-19(20)21/h7-12,14-15H,3-6,13H2,1-2H3 |

InChI-Schlüssel |

CBUPGZOTUVKKAK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of 2-(4-methylphenyl)quinoline-4-carboxylic acid, followed by esterification with hexanol. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The esterification step may involve the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The quinoline core can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, can facilitate ester hydrolysis.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

Oxidation: Oxidized quinoline derivatives.

Reduction: Reduced quinoline derivatives.

Hydrolysis: 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid and hexanol.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate has been investigated for its potential biological activities, particularly against various pathogens and cancer cells. Research indicates that quinoline derivatives exhibit significant antimicrobial properties, including activity against Mycobacterium tuberculosis (Mtb) and other bacterial strains.

- Case Study : A study demonstrated that certain quinoline derivatives, including those similar to hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate, showed promising activity against Mtb by inhibiting DNA gyrase, a critical enzyme for bacterial replication . The derivatives were tested for minimum inhibitory concentration (MIC), revealing effective inhibition at concentrations as low as 1 μM.

Mechanism of Action

The mechanism by which hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate exerts its effects often involves intercalation with DNA, disrupting replication and transcription processes. This property is particularly valuable in developing anticancer agents, as it can lead to apoptosis in cancer cells.

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, including substitution and coupling reactions, facilitating the formation of more complex organic molecules.

Table 1: Common Reactions Involving Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Bromine can be replaced with other functional groups via nucleophilic substitution. |

| Oxidation/Reduction | The quinoline ring can undergo redox reactions to modify electronic properties. |

| Coupling Reactions | Participates in palladium-catalyzed cross-coupling reactions to form complex structures. |

Material Science

Development of New Materials

Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate is also explored for its potential applications in material science. Its unique electronic properties make it suitable for developing organic semiconductors and photovoltaic materials.

Case Study: Organic Photovoltaics

Research has shown that quinoline derivatives can enhance the efficiency of organic solar cells by improving charge transport properties . The incorporation of hexyl groups enhances solubility and film-forming ability, which are crucial for device fabrication.

Wirkmechanismus

The mechanism of action of hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and quinoline moieties can participate in various interactions, including hydrogen bonding, π-π stacking, and halogen bonding, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Hexyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate

- 6-bromo-4-chloro-2-methylquinoline

- 2-(4-methylphenyl)quinoline

Uniqueness

Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern and the presence of a hexyl ester group. This structural configuration imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Biologische Aktivität

Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Molecular Structure:

- Molecular Formula: C22H22BrN O2

- Molecular Weight: 412.3 g/mol

- IUPAC Name: Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate

- Canonical SMILES: CCCCCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br

Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate exhibits various mechanisms that underlie its biological activities:

- DNA Intercalation: The quinoline ring structure allows for intercalation with DNA, potentially disrupting replication and transcription processes, which is particularly relevant in anticancer applications .

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, contributing to its antimicrobial properties. For example, it acts as a DNA gyrase inhibitor, which is crucial for bacterial DNA replication .

- SIRT6 Agonism: Recent studies suggest that derivatives of quinoline compounds can activate SIRT6, a protein involved in cellular stress responses and regulation of metabolism. This activation has implications for cancer treatment, particularly in pancreatic cancer .

Antimicrobial Activity

Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate has demonstrated significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness as a DNA gyrase inhibitor with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

Anticancer Activity

The compound's ability to intercalate DNA and inhibit vital enzymes positions it as a promising candidate for anticancer therapy. In vitro studies have indicated that it can reduce the proliferation of cancer cells, particularly in pancreatic cancer models .

Case Study: Anticancer Potential

A study investigating the effects of Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate on pancreatic cancer cells reported:

- Cell Viability Assays: The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity against cancer cells.

- Mechanistic Insights: Western blot analyses revealed that treatment with the compound led to apoptosis through the activation of caspase pathways .

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.